5,8-dimethoxynaphthalen-1-ol
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Overview
Description
5,8-dimethoxynaphthalen-1-ol is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation properties .
Preparation Methods
The synthesis of 5,8-dimethoxynaphthalen-1-ol typically involves the methoxylation of 1-naphthalenol. This can be achieved through various synthetic routes, including:
Methoxylation Reaction: Using methanol and a suitable catalyst under controlled conditions to introduce methoxy groups at the 5 and 8 positions of 1-naphthalenol.
Industrial Production: Large-scale production may involve the distillation and fractionation of petroleum or coal tar, followed by specific chemical reactions to achieve the desired methoxylation.
Chemical Reactions Analysis
5,8-dimethoxynaphthalen-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Major Products: The major products formed depend on the specific reactions and conditions, but can include quinones, reduced naphthalenes, and substituted derivatives.
Scientific Research Applications
5,8-dimethoxynaphthalen-1-ol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of microbial infections and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-dimethoxynaphthalen-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress, inflammation, and microbial growth.
Pathways Involved: The compound may modulate pathways related to antioxidant defense, inflammatory response, and microbial inhibition.
Comparison with Similar Compounds
5,8-dimethoxynaphthalen-1-ol can be compared with other similar naphthalene derivatives:
1-Naphthalenol, 5,7-dimethoxy-: Similar structure but with methoxy groups at the 5 and 7 positions.
5,8-dimethoxynaphthalen-1-ol6-methyl-2-nitroso-: Contains additional methyl and nitroso groups.
1-Naphthalenol, 5,6,7,8-tetrahydro-: A reduced form of naphthalene with hydrogenated rings .
Properties
CAS No. |
91963-30-3 |
---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5,8-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C12H12O3/c1-14-10-6-7-11(15-2)12-8(10)4-3-5-9(12)13/h3-7,13H,1-2H3 |
InChI Key |
HJQLKIQZCKLQAA-UHFFFAOYSA-N |
SMILES |
COC1=C2C=CC=C(C2=C(C=C1)OC)O |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)OC)O |
Origin of Product |
United States |
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